molecular formula C26H22N4 B12581122 n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Cat. No.: B12581122
M. Wt: 390.5 g/mol
InChI Key: JCKQEHUYVMGOSW-UHFFFAOYSA-N
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Description

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a synthetic biquinoline compound designed for research applications. This molecule features two quinoline units connected by a benzylamino methylene linker, a structural motif found in compounds with significant biological activity. Quinoline derivatives are extensively investigated in medicinal chemistry for their diverse mechanisms and potential therapeutic applications . This compound is of particular interest in oncology research. Similar 4-anilinoquinoline derivatives have been demonstrated to act as anti-cancer agents, with studies highlighting their activity against various cancer cell lines . The structural framework is also relevant in infectious disease research. 4-Aminoquinoline compounds show potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to first-line drugs . Furthermore, the 4-aminoquinoline pharmacophore is a key feature in potent inhibitors of DNA methyltransferases (DNMTs), such as SGI-1027 . DNMTs are crucial enzymes in epigenetics, and their inhibition can lead to the re-expression of silenced tumor suppressor genes, making this compound class valuable for epigenetic research . Researchers can utilize this high-purity compound for a range of in vitro studies, including target validation, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine

InChI

InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30)

InChI Key

JCKQEHUYVMGOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine typically involves the reaction of quinoline derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chloroquinoline and 4-aminomethylbenzylamine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Coupling Reactions for Benzyl Linker Installation

The central benzyl group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Protocol from Source :

  • Reactants :

    • 4-(Benzyloxy)benzylamine derivatives

    • Quinoline-4-chloro intermediates (e.g., 2-chloro-5-methylpyrimidin-4-amine)

  • Conditions :

    • Et₃N or DIPEA as base in DMF at 100°C for 18 h .

    • Purification via ethyl acetate extraction and silica chromatography.

Reductive Amination

Protocol from Source :

  • Reactants :

    • Quinolin-4-amine

    • 4-(Aminomethyl)benzaldehyde

  • Conditions :

    • NaBH₃CN or LiAlH₄ as reducing agents in THF or MeOH.

    • RT to 60°C, 12–24 h.

Key Reaction Optimization Parameters

ParameterConditions from LiteratureSource
Catalyst Pd(PPh₃)₄ for Suzuki coupling
Base Cs₂CO₃ for Sonogashira coupling
Solvent DMF (Sonogashira), CH₂Cl₂ (extraction)
Temperature 90–150°C (microwave-assisted coupling)
Purification Silica gel chromatography (hexanes/EtOAc)

Spectroscopic Characterization

  • ¹H NMR : Signals for quinoline protons (δ 8.0–9.5 ppm) and benzyl CH₂ (δ 3.5–4.5 ppm) .

  • LC-MS : Molecular ion peaks consistent with [M + H]⁺ (e.g., m/z 354 for C₂₂H₁₈N₄O) .

Functionalization and Derivatization

  • Acylation : React with acyl chlorides in DMF/DIPEA to form amides .

  • Suzuki Coupling : Introduce aryl groups at the quinoline C2 position using boronic acids .

Challenges and Limitations

  • Low Yields : Multi-step syntheses often result in 26–48% yields due to purification losses .

  • Steric Hindrance : Bulky substituents on the benzyl linker may impede coupling efficiency .

Proposed Synthetic Route for Target Compound

  • Synthesize two equivalents of quinolin-4-amine via Sonogashira coupling .

  • Prepare 4-(bromomethyl)benzyl bromide as the linker.

  • Perform nucleophilic substitution with quinolin-4-amine in DMF/Et₃N at 100°C .

  • Purify via silica chromatography (hexanes/EtOAc gradient).

Expected Yield : ~35–50% based on analogous protocols .

Scientific Research Applications

Anticancer Properties

Quinoline derivatives, including n-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, have shown significant anticancer activity. Research indicates that compounds with a quinoline scaffold can inhibit various proteins and enzymes involved in cancer cell proliferation. These include:

  • Topoisomerase II : Inhibition leads to DNA damage and apoptosis in cancer cells.
  • Histone Deacetylases (HDACs) : Modulating gene expression related to cancer progression.
  • Protein Kinases : Affecting signaling pathways critical for tumor growth.

For instance, fluoroquinolone compounds have been reported to induce cell cycle arrest and apoptosis in several cancer types by interfering with mitochondrial functions and suppressing metastasis-related proteins like matrix metalloproteinase 9 (MMP9) .

Antimicrobial Activity

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial properties. The structure of this compound may enhance its interaction with bacterial DNA gyrase or topoisomerase, leading to bactericidal effects. Notable applications include:

  • Antibacterial Agents : Compounds like norfloxacin and ciprofloxacin are examples of quinoline derivatives used to treat bacterial infections.
  • Antiviral Agents : Some quinoline derivatives have been explored for their potential against viral infections, including HIV .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including modular three-component reactions that allow for the generation of multiple derivatives with optimized biological activity. Recent advancements in synthetic methodologies have facilitated the development of novel analogues with enhanced potency against specific targets .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of a series of quinoline-based compounds found that specific derivatives exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of topoisomerase II and HDACs, leading to increased apoptosis rates compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a quinoline derivative similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing its potential as a lead compound for antibiotic development .

Data Tables

Application Area Activity Mechanism Example Compounds
AnticancerCytotoxicityInhibition of topoisomerase II and HDACsn-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide
AntimicrobialBactericidalInhibition of DNA gyrase/topoisomeraseNorfloxacin, Ciprofloxacin
AntiviralViral inhibitionInhibition of viral integrasesElvitegravir

Mechanism of Action

The mechanism of action of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations

The quinolin-4-amine core is a common feature in many analogs. Key structural differences arise from substitutions on the benzene ring, linker groups, and additional heterocycles:

Compound Name Core Structure Substituents/Linker Key Structural Feature Reference
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Quinolin-4-amine ×2 Benzyl linker with methylene-amino bridge Bifunctional design for dual binding -
N-[(4-Diethylaminophenyl)methyl]quinolin-4-amine Quinolin-4-amine 4-Diethylaminophenylmethyl Electron-rich aromatic substitution
7-Methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(4-(trifluoromethyl)phenyl)quinolin-4-amine Quinolin-4-amine Trifluoromethylbenzyloxy and aryl groups Lipophilic substituents for enhanced membrane permeability
N-(5-Chloropyridin-2-yl)-7-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}quinolin-4-amine Quinolin-4-amine Chloropyridinyl and sulfonylpiperazinyl Polar sulfonyl group for solubility
N-[(cis-1-Allyl-5-benzyloxy-3,3-dimethylpiperidin-4-yl)methyl]-7-chloroquinolin-4-amine Quinolin-4-amine Piperidine-benzyloxy linker Rigid, bulky substituent for steric effects

Key Observations :

  • Bifunctional compounds like the target molecule may exhibit enhanced binding avidity compared to monomeric analogs .
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability but reduce solubility, while polar groups (e.g., -SO₂-) enhance aqueous solubility .

Heterocyclic Hybrids

Compounds such as N-phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine () and triazole-benzimidazole hybrids () demonstrate that fusion with other heterocycles can modulate bioactivity. The target compound’s lack of additional heterocycles may limit its spectrum of activity compared to these hybrids .

General Routes

  • Quinoline Core Formation: Most analogs are synthesized via Friedländer or Pfitzinger reactions, followed by functionalization at the 4-position .
  • Linker Introduction : The benzyl linker in the target compound likely employs nucleophilic aromatic substitution or reductive amination, as seen in and for similar structures .
  • Challenges : Bulky substituents (e.g., piperidine in ) require optimized reaction conditions to avoid low yields (e.g., 2–10% in some cases) .

Yield and Purity

  • Yields for quinolin-4-amine derivatives range widely: 11–82.5% (). The target compound’s bifunctional design may result in lower yields due to steric hindrance during coupling steps .
  • Purification often involves chromatography (C18 columns) or recrystallization, as noted in and .

Physicochemical Properties

Molecular Weight and Lipophilicity

Compound Name Molecular Weight Calculated LogP (XLogP3) Water Solubility
Target Compound ~440 g/mol* ~5.0* Low (predicted)
N-Benzyl-4-methylquinolin-2-amine 248.32 g/mol 4.4 Moderate
7-Chloro-2-methylquinolin-4-amine 192.65 g/mol 2.8 Moderate
N-(4-Methoxybenzyl)quinazolin-4-amine 265.32 g/mol 3.1 High

Notes:

  • *Estimated based on structural analogs. Higher molecular weight and lipophilicity may limit bioavailability .
  • Trifluoromethyl groups () increase logP but reduce solubility, whereas methoxy groups () improve solubility .

Antibacterial and Antiparasitic Effects

  • Trifluoromethyl-substituted quinolines () show potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) due to membrane disruption .
  • Chloroquine analogs () inhibit Plasmodium falciparum (IC₅₀: 10–100 nM) via heme polymerization interference .

Anticancer Potential

  • Triazole-benzimidazole hybrids () exhibit antiproliferative activity (IC₅₀: 1–10 µM) by targeting tubulin or kinases .
  • Sulfonylpiperazinyl derivatives () inhibit receptor-interacting proteins (RIPs) in cancer cells (IC₅₀: <1 µM) .

Target Compound Hypotheses :

  • The bifunctional design may enhance inhibition of dimeric targets (e.g., HIV protease) but could face challenges in cell penetration due to size.

Biological Activity

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, with the CAS number 201148-36-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C26_{26}H22_{22}N4_{4}, with a molecular weight of 390.5 g/mol .

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of DNA Methyltransferases : Research indicates that quinoline-based compounds can inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression. This compound may share similar properties with other quinoline derivatives that have shown efficacy against DNMTs .
  • Antitumor Activity : Some studies have demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests potential antitumor activity, possibly through apoptosis induction or inhibition of cell proliferation .
  • Antimicrobial Properties : The compound may also possess antimicrobial activities. Alkaloids related to quinoline structures have been studied for their antibacterial and antifungal properties, indicating a potential for this compound in treating infections .

In Vitro Studies

A study involving various quinoline derivatives revealed that compounds similar to this compound showed significant inhibition of cancer cell growth at micromolar concentrations. For instance, derivatives exhibited cytotoxicity against leukemia KG-1 cells comparable to established DNMT inhibitors .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a comparative study, a series of quinoline-based compounds were tested against different cancer cell lines, including HCT116 and MDA-MB-231 cells. Results indicated that certain derivatives induced oxidative stress and apoptosis at varying concentrations (0.1 to 100 µg/mL) .
  • Antimicrobial Activity : Another investigation into the antibacterial properties of quinoline derivatives reported that modifications in the chemical structure enhanced their efficacy against specific bacterial strains, suggesting that this compound could be optimized for improved antimicrobial action .

Data Tables

Property Value
Molecular FormulaC26_{26}H22_{22}N4_{4}
Molecular Weight390.5 g/mol
Potential ActivitiesAntitumor, Antimicrobial
Target EnzymesDNMTs
Study Type Findings
In Vitro CytotoxicityInduced apoptosis in KG-1 cells
Antimicrobial EfficacyEnhanced activity against bacterial strains

Q & A

Basic: What are the standard synthetic routes for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting quinolin-4-amine derivatives with benzyl halides or aldehydes under reducing conditions (e.g., NaBH4 or Pd/C-H2). For instance, similar quinoline derivatives are synthesized by coupling tert-butylphenyl groups with cyclopentylamine via Buchwald-Hartwig amination, followed by purification using column chromatography . Reaction optimization often requires inert atmospheres (N2/Ar) and anhydrous solvents (DMF, THF).

Advanced: How can synthetic yield be optimized for this compound when scaling to multi-gram quantities?

Yield optimization involves:

  • Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid side reactions.
  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, reaction time) to identify optimal conditions .
  • In-line analytics : Using techniques like HPLC-MS to monitor intermediate formation and adjust conditions in real-time .

Basic: What spectroscopic methods are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl3, DMSO-d6). For example, quinoline protons appear as doublets near δ 8.2–8.5 ppm, while benzyl groups resonate at δ 4.0–4.5 ppm .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI+ mode, [M+H]+ ion) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across different assay models?

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and include positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Cell-line specificity : Test across multiple lines (e.g., HEK293, HeLa) to rule out model-dependent effects.
  • Target engagement studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to verify direct binding .

Basic: What are the primary biological targets investigated for this compound?

The compound’s bis-quinoline structure suggests potential interactions with:

  • Kinases : ATP-binding pockets due to quinoline’s planar aromaticity.
  • DNA topoisomerases : Intercalation or groove-binding mechanisms .
  • Antimicrobial targets : Similar derivatives show activity against S. aureus and M. tuberculosis via membrane disruption .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Substituent variation : Modify the benzyl linker (e.g., electron-withdrawing groups, halogens) and quinoline substituents (methoxy, methyl).
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic regions .
  • In vitro testing : Prioritize derivatives with <50 nM IC50 in enzyme assays and <10 µM EC50 in cell-based models .

Basic: What computational methods are suitable for predicting this compound’s reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and frontier orbitals .
  • Molecular docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., EGFR kinase) .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Synthesize hydrochloride or phosphate salts to enhance polarity .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Basic: What are the recommended storage conditions for this compound?

Store at –20°C in amber vials under argon to prevent oxidation. For lyophilized powders, include desiccants (silica gel) to avoid hydrolysis .

Advanced: How to validate the compound’s mechanism of action in a complex biological system?

  • CRISPR-Cas9 knockouts : Delete putative target genes and assess resistance phenotypes.
  • Transcriptomics/proteomics : Compare expression profiles (RNA-seq, LC-MS/MS) before/after treatment to identify downstream pathways .
  • Animal models : Use zebrafish or murine models for preliminary toxicity and efficacy testing .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

  • HPLC-UV/ELS : Use C18 columns (ACN/water gradient) with detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • TLC : Monitor reactions using silica plates (CH2Cl2:MeOH 9:1) and UV visualization.

Advanced: How to design a stability study under physiological conditions?

  • pH variation : Incubate in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours.
  • LC-MS analysis : Detect degradation products (e.g., hydrolyzed amines or oxidized quinolines) .
  • Light exposure : Test photostability under ICH guidelines (e.g., 1.2 million lux hours) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste disposal : Collect in halogenated waste containers due to potential aromatic amine toxicity .

Advanced: How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • Force field refinement : Re-dock using AMBER or CHARMM parameters for better conformational sampling.
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Mutagenesis studies : Validate binding residues via alanine scanning .

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